5-chloro-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide
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Overview
Description
5-chloro-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Chemical Structure
Recent studies have focused on the synthesis of fluorobenzamides and related compounds, highlighting their chemical structures and potential as antimicrobial agents. For instance, Desai et al. (2013) synthesized new 5-arylidene derivatives bearing a fluorine atom, showing that these compounds possess enhanced antimicrobial activity due to the presence of the fluorine atom in the benzoyl group Desai, Rajpara, & Joshi, 2013. Similarly, Xu et al. (2013) reported a convenient synthesis of 4-amino-2-fluoro-N-methyl-benzamide, showcasing a method that yields high purity and efficiency Xu, Xu, & Zhu, 2013.
Antimicrobial Activity
Compounds related to 5-chloro-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide have shown promising antimicrobial properties. The work by Desai et al. (2013) is particularly relevant, where the synthesized fluorobenzamides demonstrated significant activity against various bacterial and fungal strains, suggesting their potential application in developing new antimicrobial agents Desai et al., 2013.
Biological Activities and Potential Therapeutic Applications
Research has also explored the biological activities of similar compounds, focusing on their potential therapeutic applications. For example, Faizi et al. (2017) investigated 4-thiazolidinone derivatives as benzodiazepine receptor agonists, identifying compounds with considerable anticonvulsant activity, which indicates potential applications in treating neurological disorders Faizi, Jahani, Ebadi, Tabatabai, Rezaee, Lotfaliei, Amini, & Almasirad, 2017.
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole core have been reported to targetcyclooxygenase (COX) enzymes . COX enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
It’s worth noting that compounds with similar structures have been reported to exhibit anti-inflammatory properties by inhibiting cox enzymes . This inhibition prevents the conversion of arachidonic acid into inflammatory mediators, thus reducing inflammation .
Biochemical Pathways
By inhibiting COX enzymes, the compound could potentially disrupt the production of inflammatory mediators such as prostaglandins and thromboxanes .
Result of Action
Based on the reported anti-inflammatory properties of similar compounds, it can be inferred that this compound may reduce inflammation at the molecular and cellular levels by inhibiting the production of inflammatory mediators .
properties
IUPAC Name |
5-chloro-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFN3O3S/c1-19-13-10(17)3-2-4-12(13)24-15(19)18-14(21)9-7-8(16)5-6-11(9)20(22)23/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNVEOYMTYHYMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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